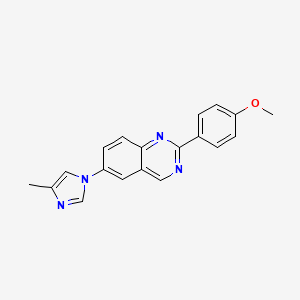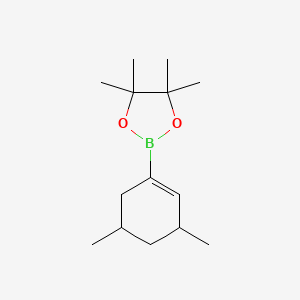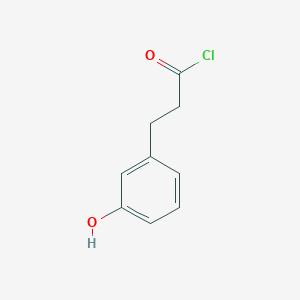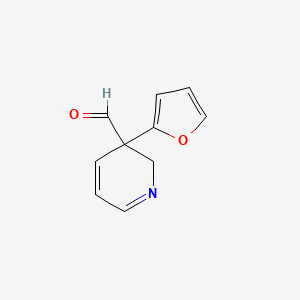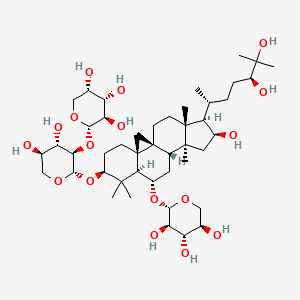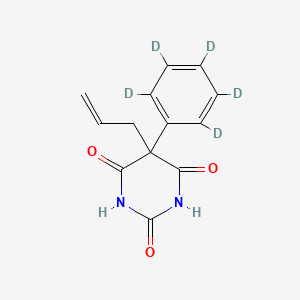
3'-O-Acetyl-5'-Des(hydroxymethyl)-5'-carboxymethyl Decitabine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine is a derivative of Decitabine, a well-known nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
準備方法
The synthesis of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine involves multiple steps, including the protection and deprotection of functional groups, as well as selective acetylation and carboxymethylation. The industrial production methods typically involve the following steps:
Protection of the hydroxyl groups: This step involves the use of protecting groups to prevent unwanted reactions at the hydroxyl sites.
Selective acetylation: The 3’-hydroxyl group is selectively acetylated using acetic anhydride in the presence of a base such as pyridine.
Des(hydroxymethylation): The removal of the hydroxymethyl group is achieved through a series of oxidation and reduction reactions.
化学反応の分析
3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl and carboxymethyl groups using reagents such as sodium methoxide or ammonia.
Hydrolysis: The acetyl and carboxymethyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl and carboxyl groups.
The major products formed from these reactions include the deprotected hydroxyl and carboxyl derivatives, as well as various substituted analogs.
科学的研究の応用
3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various organic reactions.
Biology: This compound is studied for its potential effects on DNA methylation and gene expression, making it a valuable tool in epigenetics research.
Medicine: It is investigated for its potential therapeutic effects in the treatment of cancer and other diseases, particularly those involving abnormal DNA methylation.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine involves its incorporation into DNA, where it inhibits DNA methyltransferases, leading to hypomethylation of DNA. This results in the reactivation of silenced genes and the induction of cell differentiation and apoptosis. The molecular targets include DNA methyltransferases and various signaling pathways involved in cell cycle regulation and apoptosis.
類似化合物との比較
3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine can be compared with other nucleoside analogs such as:
Decitabine: The parent compound, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Another nucleoside analog with similar applications in cancer therapy.
Cytarabine: A nucleoside analog used in the treatment of acute myeloid leukemia and other hematological malignancies.
The uniqueness of 3’-O-Acetyl-5’-Des(hydroxymethyl)-5’-carboxymethyl Decitabine lies in its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
分子式 |
C11H14N4O5 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
[(2S,3S,5R)-2-acetyl-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H14N4O5/c1-5(16)9-7(19-6(2)17)3-8(20-9)15-4-13-10(12)14-11(15)18/h4,7-9H,3H2,1-2H3,(H2,12,14,18)/t7-,8+,9+/m0/s1 |
InChIキー |
FKMGRLBBZBCUOO-DJLDLDEBSA-N |
異性体SMILES |
CC(=O)[C@@H]1[C@H](C[C@@H](O1)N2C=NC(=NC2=O)N)OC(=O)C |
正規SMILES |
CC(=O)C1C(CC(O1)N2C=NC(=NC2=O)N)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


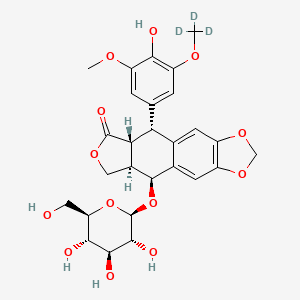
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)
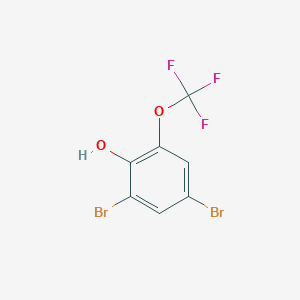
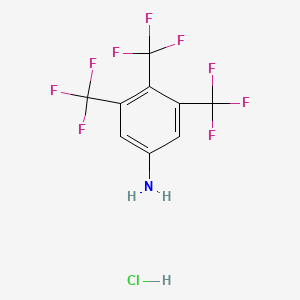
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
